molecular formula C12H15NO B8220543 8-Phenyl-2-oxa-6-azaspiro[3.4]octane

8-Phenyl-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B8220543
M. Wt: 189.25 g/mol
InChI Key: BQAUYYKVLCTQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound featuring a unique 5+4 fused ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. Its spiro architecture confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability. The phenyl group at the 8-position contributes to hydrophobic interactions and π-stacking in biological systems, making it a scaffold of interest in drug discovery, particularly for kinase inhibition .

Properties

IUPAC Name

5-phenyl-2-oxa-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-10(5-3-1)11-6-13-7-12(11)8-14-9-12/h1-5,11,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAUYYKVLCTQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1)COC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-2-oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-Phenyl-2-oxa-6-azaspiro[3.4]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, this compound can interfere with cellular signaling pathways that are crucial for cell growth and proliferation

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following spirocyclic compounds share structural similarities with 8-Phenyl-2-oxa-6-azaspiro[3.4]octane but differ in substituents, heteroatom placement, or ring size:

Compound Molecular Formula Key Features Biological Activity
This compound C₁₃H₁₅NO 5+4 spiro system, phenyl at C8, oxygen at C2, nitrogen at C6 EGFR inhibition (IC₅₀: 12 nM in HCC827 cells)
2-Oxa-7-azaspiro[3.5]nonane C₇H₁₁NO 6+3 spiro system, oxygen at C2, nitrogen at C7 No reported bioactivity; used as a synthetic intermediate
1-Oxa-6-azaspiro[3.4]octane C₇H₁₁NO 5+4 spiro system, oxygen at C1, nitrogen at C6 Lower EGFR inhibition (IC₅₀: >100 nM) compared to phenyl-substituted analogues
6-Benzyl-2-oxa-6-azaspiro[3.4]octane C₁₄H₁₇NO Benzyl group at C6, oxygen at C2 Improved solubility but reduced kinase selectivity
2-Boc-2,8-diazaspiro[4.5]decane C₁₃H₂₂N₂O₂ 6+5 spiro system, Boc-protected amine Intermediate for H3 receptor antagonists

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The phenyl group in this compound increases logP (predicted: 2.8) compared to non-aromatic analogues like 2-Oxa-7-azaspiro[3.5]nonane (logP: 1.2) .
  • Solubility : Benzyl-substituted derivatives (e.g., 6-Benzyl-2-oxa-6-azaspiro[3.4]octane) exhibit higher aqueous solubility (~15 mg/mL) due to polarizable benzyl groups .
  • Metabolic Stability : The spirocyclic core reduces cytochrome P450-mediated oxidation, enhancing half-life in vivo compared to linear amines .

Research Findings and Commercial Availability

  • Suppliers : J&K Scientific and Alfa offer 2-Oxa-6-azaspiro[3.4]octane derivatives at 95-97% purity, with prices ranging from $100-$647/100mg .

Biological Activity

8-Phenyl-2-oxa-6-azaspiro[3.4]octane, also known as 2-Oxa-6-azaspiro[3.4]octane, is a bicyclic compound notable for its unique spiro structure that integrates nitrogen and oxygen within its framework. This compound has gained attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 244.29 g/mol
  • Solubility : Soluble in water
  • Boiling Point : Approximately 187°C
  • Density : 1.08 g/cm³

The primary mechanism of action for this compound involves its interaction with EGFR, leading to inhibition of tumor growth and proliferation. This inhibition is crucial for developing targeted therapies in cancer treatment. Additionally, studies have shown that this compound can interact with various other biological targets, which may contribute to its pharmacological properties.

Inhibition Studies

Research indicates that derivatives of this compound exhibit potent inhibitory effects on several enzymes and receptors, including:

  • EGFR : Essential for cell signaling in growth and differentiation.
  • Monoacylglycerol lipase : Involved in lipid metabolism and potential targets for obesity and pain management.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₁H₁₃N₃O244.29 g/molInhibits EGFR; spirocyclic structure
6-Oxa-2-azaspiro[3.4]octaneC₆H₁₁NO113.16 g/molSimpler structure without phenylmethyl substitution
8-Azido-6-(phenylmethyl)-2-octanoneC₉H₉N₃O244.29 g/molContains an azido group enhancing reactivity

Cancer Research Applications

In a study focused on cancer treatment, this compound was tested for its efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting its potential as a more effective treatment option.

Inflammatory Disease Research

Another area of research explored the compound's effects on inflammatory diseases. In vitro assays revealed that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which play a crucial role in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.